molecular formula C5H4BNO2S B13463946 (4-Cyanothiophen-2-YL)boronic acid

(4-Cyanothiophen-2-YL)boronic acid

Cat. No.: B13463946
M. Wt: 152.97 g/mol
InChI Key: ILPFIHSHRLQDNG-UHFFFAOYSA-N
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Description

(4-Cyanothiophen-2-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a cyano group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyanothiophen-2-YL)boronic acid typically involves the borylation of a halogenated thiophene derivative. One common method is the Miyaura borylation, where a halogenated thiophene reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (4-Cyanothiophen-2-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: (4-Cyanothiophen-2-YL)boronic acid is unique due to the presence of both the cyano group and the thiophene ring. The cyano group enhances the electron-withdrawing properties, making the compound more reactive in certain chemical reactions. The thiophene ring provides additional stability and aromaticity, which can be advantageous in various applications .

Properties

Molecular Formula

C5H4BNO2S

Molecular Weight

152.97 g/mol

IUPAC Name

(4-cyanothiophen-2-yl)boronic acid

InChI

InChI=1S/C5H4BNO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3,8-9H

InChI Key

ILPFIHSHRLQDNG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C#N)(O)O

Origin of Product

United States

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